Triiodoacetic acid

Description

Contextualization within Haloacetic Acid Research

Triiodoacetic acid belongs to the class of compounds known as haloacetic acids (HAAs). HAAs are carboxylic acids with the general formula XnCH₃₋nCOOH, where X is a halogen (fluorine, chlorine, bromine, or iodine) and n is an integer from 1 to 3 wikipedia.org. These compounds have gained significant attention in academic research primarily because of their formation as disinfection by-products (DBPs) during the treatment of drinking water wikipedia.orgnih.govgov.nl.canih.gov. When disinfectants like chlorine, chloramine, or ozone react with naturally occurring organic matter and halides in source water, a variety of DBPs, including HAAs, can be formed wikipedia.orgnih.gov.

Research into HAAs encompasses their formation pathways, occurrence in water sources, methods for analysis and removal, and potential health implications researchgate.neteeer.org. While chlorinated and brominated HAAs are often the most frequently studied due to their prevalence, iodinated HAAs (I-HAAs), such as this compound, are also investigated, particularly in source waters with elevated iodide concentrations eeer.orgresearchgate.netresearchgate.net. The study of TIAA within this context contributes to a broader understanding of the complex mixture of DBPs present in treated water and their collective significance.

Significance of this compound as a Chemical and Biological Entity

The significance of this compound as a chemical entity stems from its unique halogen substitution pattern. The three electronegative iodine atoms exert a strong inductive effect, influencing the acidity of the carboxylic acid group and the reactivity of the molecule wikipedia.org.

Key Chemical Properties of this compound:

| Property | Value | Source |

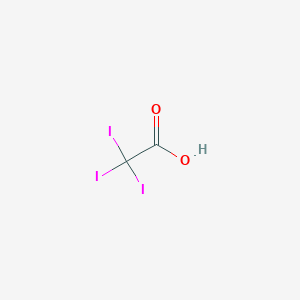

| Molecular Formula | C₂HI₃O₂ | nih.govscbt.combiosynth.comlgcstandards.com |

| Molecular Weight | 437.74 g/mol | scbt.combiosynth.comlgcstandards.comchemblink.com |

| CAS Number | 594-68-3 | scbt.combiosynth.comlgcstandards.comchemblink.comchemicalbook.in |

| Solubility | Slightly soluble (1.9 g/L) at 25 ºC | chemblink.com |

| Density | 3.884±0.06 g/cm³ at 20 ºC (760 Torr) | chemblink.com |

| Melting Point | 150 ºC (decomp) | chemblink.com |

As a biological entity, the primary focus in academic research has been on its presence as a DBP and its environmental fate. Studies have investigated the degradation of TIAA in water, particularly under conditions like sunlight irradiation. Research indicates that iodinated DBPs, including this compound, can degrade relatively rapidly under sunlight compared to some chlorinated and brominated HAAs nih.govscience.gov.

Photolytic Degradation Half-Lives of Selected Halogenated DBPs under Sunlight:

| Compound | Half-life (minutes) | Source |

| Diiodoacetic acid | 5.3–10.2 | nih.govscience.gov |

| This compound | 5.3–10.2 | nih.govscience.gov |

| Iodoform | 5.3–10.2 | nih.govscience.gov |

| Monoiodoacetic acid | 240–1158 (4-19.3 h) | nih.govscience.gov |

| Tribromoacetic acid | 240–1158 (4-19.3 h) | nih.govscience.gov |

| Bromoform | 240–1158 (4-19.3 h) | nih.govscience.gov |

The photosensitive cleavage of carbon-halogen bonds in DBPs generally increases with the number of halogens and the size of the substituted halogens (I > Br > Cl) nih.govscience.gov. The presence of natural organic matter can inhibit the photodehalogenation of DBPs by light screening, with this effect being more pronounced for fast-degrading iodinated DBPs nih.gov.

While the biological effects of HAAs as a class are a significant area of research, specific detailed biological activity or toxicity profiles for this compound itself are less extensively documented in the provided search results compared to other HAAs like iodoacetic acid researchgate.net. Research on other iodinated acetic acid derivatives, such as iodoacetic acid, has shown high cytotoxicity and genotoxicity researchgate.net. It is important to distinguish this compound from triiodothyroacetic acid (TRIAC), a thyroid hormone analog, which is studied for its effects on thyroid hormone receptors and potential therapeutic applications researchgate.netresearchgate.netfrontiersin.orgnih.gov. Research on this compound as a biological entity primarily focuses on its environmental occurrence and degradation as a DBP.

Historical Perspectives on the Academic Investigation of this compound

The academic investigation of this compound has evolved over time. Early research likely focused on its fundamental organic chemistry, including its synthesis and characterization. A publication from 1958 titled "Notes: Synthesis and Properties of this compound and Its Salts" in The Journal of Organic Chemistry indicates that the compound and its properties were being studied academically at least as far back as the mid-20th century acs.org.

More recently, the focus of academic research involving this compound has shifted significantly due to the recognition of HAAs, including iodinated species, as by-products of water disinfection gov.nl.calgcstandards.com. This has driven research into their formation mechanisms, analytical methods for their detection at low concentrations in complex water matrices, their environmental fate and transport, and their potential impact on aquatic organisms and human health researchgate.neteeer.orgacs.org. The study of TIAA is now often integrated into broader investigations of DBP formation and control strategies in drinking water treatment gov.nl.caresearchgate.net.

Propriétés

IUPAC Name |

2,2,2-triiodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHZZMHPRRFPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(I)(I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HI3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208127 | |

| Record name | Triiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-68-3 | |

| Record name | 2,2,2-Triiodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIIODOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8GUP5482 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformations of Triiodoacetic Acid

Established Synthetic Methodologies for Triiodoacetic Acid

Established synthetic routes for this compound typically involve the halogenation of acetic acid or its halogenated precursors. While detailed, readily available specific protocols for the direct synthesis of this compound from acetic acid via exhaustive iodination are not extensively described in the immediate search results, the synthesis of other halogenated acetic acids, such as trichloroacetic acid, provides insight into the general approach of sequential halogenation. Trichloroacetic acid, for instance, can be prepared by the chlorination of acetic acid, monochloroacetic acid, or dichloroacetic acid at elevated temperatures. google.com Similarly, the synthesis of iodoacetic acid and diiodoacetic acid, precursors to this compound, are more commonly referenced. Iodoacetic acid can be synthesized by the reaction of acetic acid with iodine in the presence of an oxidizing agent or by the reaction of chloroacetic acid with potassium iodide.

The exhaustive iodination of the methyl group of acetic acid to yield this compound would conceptually involve the sequential substitution of hydrogen atoms by iodine. This process often requires specific conditions, including the presence of iodine and potentially catalysts or oxidizing agents to facilitate the reaction and achieve the desired degree of iodination.

Mechanistic Understanding of this compound Formation

The formation of halogenated acetic acids, including this compound, generally proceeds via a mechanism involving the enolization of the carboxylic acid followed by electrophilic halogenation. In the case of iodination, the reaction would likely involve the formation of the enol tautomer of mono-, di-, or iodoacetic acid, which then reacts with an electrophilic iodine species (e.g., I₂ or HOI). The presence of a catalyst, such as a mineral acid, can promote enolization. Each successive iodination step would follow a similar pattern, with the electron-withdrawing effect of the introduced iodine atoms influencing the acidity of the remaining alpha-protons and the rate of subsequent halogenation.

In the context of disinfection byproducts in water, iodoacetic acid and its derivatives, including diiodoacetic acid and this compound, can form from the reaction of iodide with disinfectants like chlorine and chloramine in the presence of natural organic matter. researchgate.netwikipedia.org This formation involves the oxidation of iodide to hypoiodous acid (HOI) or hypoiodite (OI⁻), which then react with organic precursors. wikipedia.orgcsic.es This environmental formation pathway highlights the reactivity of inorganic iodine species with organic compounds containing activated methylene groups.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives can involve modifications of the carboxylic acid group or reactions utilizing the reactivity of the iodine atoms. Derivatives could include esters, amides, or salts of this compound. For example, the synthesis of other acetic acid derivatives, such as aryloxyacetic acid derivatives, often involves the reaction of the carboxylic acid with appropriate alcohols or amines to form esters or amides, respectively. beilstein-journals.org

Characterization of this compound and its derivatives typically employs standard spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Elemental analysis and melting point determination are also used to confirm the purity and identity of synthesized compounds. mdpi.combg.ac.rs For crystalline derivatives, single-crystal X-ray diffraction can provide detailed structural information. mdpi.com

Exploration of Novel Reaction Pathways Involving this compound

While specific details on novel reaction pathways solely focused on this compound are not extensively detailed in the provided search results, research into the reactivity of other halogenated acetic acids offers potential parallels. For instance, diiodoacetic acid has been explored in reactions promoted by samarium diiodide for the synthesis of (E)-α,β-unsaturated carboxylic acids. organic-chemistry.org This suggests that the iodine atoms on this compound could potentially participate in similar reductive coupling or other organometallic-mediated reactions.

Furthermore, as a highly halogenated organic acid, this compound may undergo decarboxylation reactions, similar to other trihaloacetic acids like tribromoacetic acid and chlorobromoacetic acids, which decompose via a decarboxylation pathway. researchgate.net The stability and decomposition pathways of this compound in various environments, particularly in the context of its formation as a disinfection byproduct, have been studied, indicating its potential for transformation. csic.es

The exploration of novel reaction pathways could involve investigating its behavior under various catalytic conditions, its potential as a source of electrophilic iodine, or its participation in radical reactions. Research into the broader class of halogenated organic compounds, particularly those with multiple iodine atoms, can provide insights into potential novel transformations for this compound.

Environmental Chemistry and Occurrence of Triiodoacetic Acid

Formation Pathways of Triiodoacetic Acid as a Disinfection Byproduct

The formation of this compound as a disinfection byproduct is a complex process influenced by the interaction of disinfectants with naturally occurring substances in water.

Role of Iodide and Natural Organic Matter in this compound Formation

Iodide (I⁻) and natural organic matter (NOM) are key precursors in the formation of iodinated disinfection by-products (I-DBPs), including this compound core.ac.uk. Disinfectants oxidize iodide ions to reactive iodine species, such as hypoiodous acid (HOI), iodine (I₂), and triiodide (I₃⁻) researchgate.netnih.gov. These reactive iodine species can then react with NOM present in the water to form various iodinated organic compounds, including TIAA core.ac.ukresearchgate.netnih.gov. The presence and concentration of iodide in source water significantly influence the yield of I-DBPs ibimapublishing.comnih.gov.

Research indicates that the characteristics of the water, including pH and the concentration of iodide and disinfectant, affect the formation of I-DBPs like TIAA researchgate.netnih.gov. Studies have shown that the production of TIAA, along with iodoform (CHI₃), can increase with augmenting pH up to a certain point, typically dropping beyond a pH of 8 ibimapublishing.com.

Impact of Disinfection Agents on this compound Yields

Different disinfection agents have varying impacts on the yields of this compound. Common disinfectants used in water treatment include chlorine, chloramine, chlorine dioxide, and ozone thermofisher.comsdstate.edu.

Chlorination and chloramination of iodide-containing water are known to produce iodinated HAAs, including TIAA core.ac.ukmst.edu. Chloramination of water containing iodide can lead to the formation of CHI₃, monoiodoacetic acid (MIAA), diiodoacetic acid (DIAA), and TIAA as major I-DBP species core.ac.ukmst.edu. While chlorination is widely used, alternative disinfectants like chloramine are increasingly employed due to their lower potential to react with NOM and form certain halogenated DBPs sdstate.eduwaterrf.org. However, chloramines can favor the formation of other emerging DBPs, including I-DBPs waterrf.org.

Studies investigating the effects of chlorine dioxide (ClO₂) on iodide-containing waters have also shown the formation of TIAA, alongside iodoform and iodoacetic acid nih.gov. The yields of these I-DBPs are affected by the concentrations of ClO₂, iodide, dissolved organic carbon (DOC), and pH nih.gov. The formation of CHI₃, IAA, and TIAA has been observed to follow an increasing and then decreasing pattern with increased ClO₂ or DOC concentration nih.gov. High concentrations of I-DBPs, including TIAA, were generated under circumneutral conditions, with maximum formation often observed around pH 8 when using chlorine dioxide nih.gov.

Oxidation of iodide-containing water with potassium permanganate has also been shown to produce I-DBPs, including TIAA researchgate.netnih.gov. In these reactions, iodide is oxidized to reactive iodine species that lead to the formation of iodinated organic compounds researchgate.netnih.gov. The yields of TIAA, iodoform, and iodoacetic acid increased with reaction time and were influenced by solution pH, initial concentrations of iodide and potassium permanganate researchgate.netnih.gov. Formation of IAA and TIAA was favored under acidic conditions when using potassium permanganate researchgate.netnih.gov.

While ozone is recognized as an effective alternative disinfectant that can reduce the formation of some chlorine-based DBPs like THMs and HAAs, ozonation can result in higher production of other DBPs researchgate.net. The probability of iodo compound formation has been found to depend on the oxidant used, with the order O₃ < Cl₂ < NH₂Cl ibimapublishing.com.

Environmental Distribution and Concentrations of this compound in Aqueous Systems

This compound, as a DBP, is primarily found in aqueous systems, particularly in disinfected waters. Its presence is a direct consequence of the reactions occurring during water treatment processes where iodine precursors and NOM are present core.ac.ukthermofisher.commst.edu.

While specific comprehensive data on the global distribution and concentrations of this compound in various environmental waters (rivers, lakes, groundwater, oceans) are less extensively documented compared to some other DBPs like trihalomethanes or trichloroacetic acid who.intresearchgate.netnih.govnih.gov, its formation during disinfection of iodide-containing waters implies its presence in drinking water distribution systems core.ac.ukmst.edu. The concentration of TIAA in finished drinking water can vary depending on the source water quality, the type and dosage of disinfectant used, and operational parameters like pH and contact time researchgate.netnih.govibimapublishing.comnih.gov.

Research on iodinated DBPs indicates that they are formed during the disinfection of waters containing iodide core.ac.uknih.govmst.eduwaterrf.org. This includes both naturally occurring iodide in freshwaters and seawaters, as well as potential sources like iodinated X-ray contrast media in some water sources ibimapublishing.comcsic.es.

Given its formation pathway, TIAA is expected to be present in disinfected drinking water supplies. Studies focusing on the formation of I-DBPs during disinfection provide insights into the conditions under which TIAA is generated and the factors influencing its concentration core.ac.ukresearchgate.netnih.govibimapublishing.comnih.govmst.edu.

Degradation Pathways and Environmental Fate of this compound

The environmental fate of this compound is influenced by various degradation pathways, including photodegradation and potential biodegradation or biotransformation processes.

Photodegradation Mechanisms of this compound

Photodegradation, particularly under UV or sunlight irradiation, has been identified as a significant pathway for the degradation of iodinated DBPs, including this compound csic.esresearchgate.net. Studies have shown that this compound, along with diiodoacetic acid and iodoform, can degrade rapidly under sunlight irradiation, with reported half-lives ranging from 5.3 to 10.2 minutes csic.es.

The photodegradation of iodinated DBPs appears to increase with the number of halogen atoms and the size of the substituted halogens (I > Br > Cl) csic.es. Research using VUV/UV irradiation has also investigated the photodegradation of TIAA, finding that the pseudo-first-order rate constants were higher under VUV/UV irradiation compared to UV irradiation alone researchgate.net. This enhancement was attributed to indirect HO• oxidation rather than direct VUV photolysis researchgate.net.

The photodegradation process can involve the release of iodine from the I-DBPs, primarily forming iodide (I⁻) researchgate.net. Direct UV photolysis may proceed via H₂O-catalyzed deiodination reactions, while indirect HO• oxidation can involve deiodination reactions along with HO• addition researchgate.net. The efficiency of photodegradation can be influenced by factors such as pH and the presence of water matrix components like natural organic matter, chloride ions, and alkalinity researchgate.net. Light screening by NOM has been shown to reduce the photodegradation rate of iodo-DBPs csic.es.

Persistence and Accumulation Dynamics in Environmental Compartments

This compound (TIAA), a halogenated acetic acid (HAA), exhibits distinct persistence and accumulation dynamics across various environmental compartments. Its behavior is largely influenced by its chemical structure, particularly the presence of iodine atoms, which affects its susceptibility to degradation processes.

Persistence:

This compound has been reported to degrade rapidly under sunlight irradiation. Studies have shown half-lives for TIAA under sunlight ranging from 5.3 to 10.2 minutes. daneshyari.comcsic.es This suggests that photolytic degradation can be a significant pathway for the removal of TIAA from sunlit surface waters. The rate of photodegradation for iodinated disinfection byproducts (I-DBPs), including TIAA, generally increases with the number of halogen atoms and the size of the substituted halogens (I > Br > Cl). csic.es

While photolysis appears to be a rapid degradation pathway in the presence of sunlight, other environmental degradation processes may be less effective. For instance, tri-HAAs, including this compound, are generally reported to decompose very fast in drinking water at ambient temperature. researchgate.net However, the stability of trihaloacetic acids can vary, and some studies on related compounds like trichloroacetic acid indicate it is not readily biodegradable. carlroth.com

In soil, the persistence and mobility of organic compounds, including halogenated acids, are influenced by factors such as soil type, organic matter content, and pH. While specific detailed studies on TIAA in soil were not extensively found in the search results, related per- and polyfluoroalkyl substances (PFAS) like trifluoroacetic acid (TFA), which shares some structural characteristics as a short-chain perfluorinated carboxylic acid, are known for their persistence and mobility in soil, with poor retention, especially in soils with low organic matter content. europa.euresearchgate.net This suggests that TIAA, depending on its interaction with soil components, could also exhibit mobility.

Accumulation Dynamics:

The accumulation of this compound in environmental compartments is influenced by its persistence and its partitioning behavior between different phases (water, soil, biota). The rapid photodegradation in sunlit waters suggests that accumulation in such environments might be limited where sunlight exposure is high. daneshyari.comcsic.es

Bioaccumulation, the uptake and accumulation of a substance in living organisms, is a critical aspect of environmental fate. For many persistent organic pollutants (POPs), bioaccumulation is a significant concern, leading to potential biomagnification in food chains. researchgate.net However, for some highly water-soluble compounds like trifluoroacetic acid (TFA), significant bioaccumulation in aquatic organisms is not expected. unep.org While TIAA is also a water-soluble halogenated acetic acid, its specific bioaccumulation potential in aquatic organisms requires further detailed investigation.

The ultimate fate of persistent and mobile substances like some halogenated acids can be accumulation in terminal sinks such as oceans and salt lakes where evaporation is the primary process for water loss. unep.orgmdpi.com The increasing concentrations of related persistent substances like TFA in various environmental media, including water sources and plants, highlight the potential for long-term accumulation if emissions continue and degradation pathways are limited. eurofins.senih.gov

Detailed Research Findings and Data:

Research on the environmental fate of this compound specifically, particularly regarding quantitative persistence and accumulation data across various environmental matrices, appears less extensive in the provided search results compared to more widely studied compounds like trifluoroacetic acid. However, the available data on photodegradation provides some quantitative insights into its breakdown in water under sunlight.

| Process | Environment | Half-life (approx.) | Reference |

| Photodegradation | Sunlit Water | 5.3 - 10.2 minutes | daneshyari.comcsic.es |

| Decomposition | Drinking Water | Very fast | researchgate.net |

Further research is needed to fully characterize the persistence of TIAA in different soil types, sediments, and its potential for bioaccumulation in a wider range of organisms.

Biological Activity and Molecular Mechanisms of Triiodoacetic Acid

Triiodoacetic Acid as a Metabolite of Thyroid Hormones

This compound (TRIAC) is an endogenous metabolite derived from the metabolism of thyroid hormones, specifically triiodothyronine (T3). frontiersin.orgispub.comresearchgate.netwikipedia.orgnih.govnih.govnih.govbioscientifica.comresearchgate.netnih.govbioscientifica.com It is formed through the deamination and decarboxylation of the alanine side chain of T3. ispub.comnih.govbioscientifica.comclinicalgate.comoncohemakey.com While T3 is primarily generated from the deiodination of thyroxine (T4), TRIAC is considered an exclusive product of extrathyroidal metabolism and is not detectable in the thyroid gland itself. clinicalgate.comoncohemakey.com TRIAC is present in the circulation and found at relatively high levels in tissues such as the liver. clinicalgate.comoncohemakey.com It is subsequently excreted in the urine, suggesting a role in thyroid hormone clearance. clinicalgate.comoncohemakey.com

Extrathyroidal Metabolism and Formation of this compound

The formation of TRIAC primarily occurs through extrathyroidal metabolic pathways. ispub.comclinicalgate.comoncohemakey.com The conversion of T3 to TRIAC involves the modification of the alanine side chain. nih.govbioscientifica.comclinicalgate.comoncohemakey.com This process is thought to involve deamination and decarboxylation. nih.govbioscientifica.comclinicalgate.comoncohemakey.com While the exact enzymes catalyzing these reactions are not fully characterized, aminotransferases have been implicated in the initial step, leading to the formation of triiodothyropyruvic acid, which is then likely oxidized to TRIAC. bioscientifica.comendocrine-abstracts.org Studies in athyreotic subjects have indicated that T3 is a probable precursor of TRIAC, with approximately 14% of the daily degradation of T3 being metabolized to TRIAC. oup.com It is also suggested that some TRIAC may originate from the extrathyroidal 5'-monodeiodination of tetraiodothyroacetic acid (TETRAC), the acetic acid analog of T4. ispub.com

Comparative Metabolic Pathways of Iodothyronine Acetic Acid Derivatives

This compound (TRIAC) and tetraiodoacetic acid (TETRAC) are the two major acetic acid derivatives of thyroid hormones, derived from T3 and T4, respectively. nih.govbioscientifica.comnih.govfrontiersin.org These compounds are formed through oxidative deamination and decarboxylation of the alanine side chain of their parent hormones. nih.govbioscientifica.comclinicalgate.comoncohemakey.com While both are products of extrathyroidal metabolism, their biological activities and metabolic fates can differ. nih.govclinicalgate.comoncohemakey.comfrontiersin.org TETRAC is generally considered a low-grade thyromimetic derivative of T4, whereas TRIAC exhibits substantial thyromimetic activity. nih.govfrontiersin.org The acetic acid analogs, including TRIAC and TETRAC, are also better substrates for glucuronidation and deiodination in the liver and kidney compared to T4 and T3, suggesting distinct clearance pathways. oncohemakey.com

Thyromimetic and Antagonistic Actions of this compound

This compound (TRIAC) is known to mediate both agonistic (thyromimetic) and antagonistic actions, adding to the complexity of thyroid hormone signaling. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govsciencegate.app TRIAC binds to thyroid hormone receptors (TRs) with high affinity and acts as a potent activator. clinicalgate.comoncohemakey.com Its thyromimetic effects are well-documented, including the suppression of thyroid stimulating hormone (TSH) levels. bioscientifica.comresearchgate.netbiorxiv.org However, TRIAC can also exhibit antagonistic properties, particularly in the context of non-genomic actions mediated by the integrin αvβ3 receptor, where it can act as an antagonist of T4. nih.govfrontiersin.org

Interaction with Thyroid Hormone Receptors (TRs) and Subtypes

TRIAC interacts with nuclear thyroid hormone receptors (TRs), which are key mediators of thyroid hormone action. There are two main TR genes, TRα and TRβ, each encoding different isoforms. oup.combioscientifica.com TRIAC has been shown to bind to and activate TRs. nih.govbiorxiv.orgresearchgate.net Notably, TRIAC exhibits a similar affinity to T3 for TRα1 but a greater affinity than T3 for TRβ1 and TRβ2. nih.govbioscientifica.comnih.gov This preferential binding to TRβ isoforms is a significant characteristic of TRIAC and contributes to its distinct biological profile. bioscientifica.comnih.govfrontiersin.orgresearchgate.netpnas.orgrcsb.org Structural analysis, including X-ray crystallography, supports the higher affinity of TRIAC for TRβ compared to T3. bioscientifica.compnas.orgrcsb.org This selectivity has implications for its therapeutic potential, particularly in conditions affecting TRβ. nih.govfrontiersin.org

TRIAC's interaction with TR subtypes can lead to differential effects in various tissues due to the varying distribution of TRα and TRβ isoforms. For instance, while TRIAC can upregulate TH-responsive genes in peripheral tissues like the pituitary gland, liver, and heart, it may not have the same effect in the cerebrum, potentially due to differences in transport and receptor availability. nih.govbiorxiv.orgresearchgate.net

Cellular and Subcellular Mechanisms of this compound Action

The cellular and subcellular mechanisms of this compound (TRIAC) action involve its interaction with thyroid hormone receptors and subsequent modulation of gene expression, as well as potential non-genomic effects. nih.govnih.govfrontiersin.org Like T3, TRIAC primarily exerts its genomic effects by binding to nuclear TRs, which then interact with thyroid hormone response elements (TREs) in the promoter regions of target genes, influencing transcription. wikipedia.orgnih.govclinicalgate.comoncohemakey.com The differential binding affinity of TRIAC for TRα and TRβ subtypes can lead to subtype-specific modulation of gene expression. nih.govbioscientifica.compnas.orgrcsb.org

Beyond genomic actions, TRIAC may also be involved in non-genomic pathways. Research suggests that TRIAC can interact with the cell surface receptor integrin αvβ3, which is implicated in various cellular processes, particularly in cancer cells and dividing endothelial cells. nih.govfrontiersin.org At this receptor, TRIAC has been shown to act as an antagonist of T4 and may possess anticancer properties independent of its effects on T4 binding. nih.govfrontiersin.org

The cellular uptake and efflux of TRIAC are also important aspects of its mechanism of action. While T3 and T4 rely on specific transporters like MCT8 to enter certain cells, TRIAC may be able to enter cells independently of MCT8 in some contexts. wikipedia.org However, tissue-specific transporters, deiodinases, and conjugating enzymes all contribute to governing intracellular TRIAC levels and its tissue-specific biological actions. bioscientifica.com

Data on the comparative potencies of T3 and TRIAC in modulating deiodinase activity in different tissues:

| Tissue | Deiodinase | T3 Effect (High Dose) | TRIAC Effect (High Dose) |

| Liver | DIO1 | Increased | Increased (less effective) researchgate.net |

| Kidney | DIO1 | Increased | Increased (less effective) researchgate.net |

| Heart | DIO1 | Increased | No effect researchgate.net |

| Brown Adipose Tissue | DIO2 | Increased | Suppressed (lowest dose) researchgate.net |

| Pituitary | DIO2 | Increased (twofold) | Downregulated biorxiv.org |

| Cerebral Cortex | DIO2 | Induced | Induced researchgate.net |

Note: Data compiled from search result researchgate.net and biorxiv.org. Specific fold changes or percentage changes are detailed in the source but summarized here as increased/decreased for clarity.

Influence on Cellular Signaling Pathways

The biological activity of this compound is often discussed in the context of its interaction with thyroid hormone receptors, which are key components of cellular signaling cascades. As a thyromimetic, TRIAC can engage with these receptors, potentially influencing downstream signaling events that regulate various physiological processes fishersci.co.ukebi.ac.ukwikipedia.org. While the broad influence of this compound on all cellular signaling pathways is not extensively documented in the provided literature, its role as a thyroid hormone analog suggests an impact on pathways typically modulated by thyroid hormones.

Effects on Gene Expression and Protein Regulation

This compound has been shown to affect gene expression, similar to the actions of thyroid hormones. Studies comparing TRIAC with triiodothyronine (T3) and thyroxine (T4) have examined their effects on the expression of specific genes, such as hepatic malic enzyme mRNA, which is involved in metabolic processes wikidata.org. TRIAC's ability to stimulate the thyroid hormone receptor indicates a mechanism by which it can directly influence the transcription of thyroid hormone-responsive genes fishersci.calipidmaps.orgfishersci.no. The regulation of gene expression by thyroid hormones and their analogs is a complex process involving nuclear receptors and downstream molecular events wikipedia.orguni.luwikipedia.org.

Role in Lipid and Carbohydrate Metabolism Regulation

Research involving this compound and its related compounds has touched upon their roles in regulating lipid and carbohydrate metabolism. Early studies investigating agonist metabolites like TRIAC indicated a potential for reducing plasma lipids ontosight.ai. Comparative studies with T3 have shown that TRIAC can influence the levels of hepatic malic enzyme mRNA, an enzyme with a role in lipid metabolism wikidata.org. While the direct and isolated effects of this compound on lipid and carbohydrate metabolism, independent of thyroid hormone receptor activation, require further detailed exploration, its activity as a thyromimetic suggests an involvement in these metabolic pathways which are significantly influenced by thyroid hormones fishersci.co.ukwikipedia.org. Studies on acetic acid, a related compound, have demonstrated its influence on lipid and glucose metabolism through pathways like AMPK signaling wikipedia.orgfishersci.canih.gov, but this activity is distinct from that of this compound.

Impact on Amino Acid Metabolism and Protein Synthesis

The impact of this compound on amino acid metabolism and protein synthesis is also related to its function as a thyroid hormone analog. Thyroid hormones are known to influence protein synthesis and the activity of amino acid transporters fishersci.co.ukwikipedia.org. While the provided information does not detail specific mechanisms by which this compound directly affects amino acid metabolism or protein synthesis independent of the thyroid axis, its interaction with thyroid hormone receptors implies a potential, albeit indirect, influence on these processes fishersci.co.ukwikipedia.org. General mechanisms of amino acid metabolism and protein synthesis involve complex regulatory networks and transporter systems.

Comparative Biological Potency of this compound with Other Iodinated Compounds

This compound (TRIAC) has been compared to other iodinated compounds, particularly thyroid hormones and other haloacetic acids, to understand its relative biological potency.

Comparisons with the thyroid hormones triiodothyronine (T3) and thyroxine (T4) have revealed differences in their effects on various physiological parameters. In studies with hypothyroid rats, TRIAC and T4 at certain doses induced a similar increase in resting metabolic rate, although T3 was found to be more potent wikidata.org. TRIAC was less active than T3 or T4 in inhibiting serum TSH levels at equivalent doses wikidata.org. However, TRIAC demonstrated increased hepatic and antigoitrogenic activity compared to T3, being more effective in reducing methimazole-induced goiter in a short-term assay and increasing hepatic enzyme activity and bone resorption markers (beta-CTX levels) more than T3. Interestingly, TRIAC had a smaller effect on increasing heart weight compared to T3 and T4 wikidata.org. In the invertebrate amphioxus, TRIAC was a potent stimulator of the thyroid hormone receptor, while T3 was not fishersci.ca.

This compound is also mentioned in the context of disinfection byproducts, alongside compounds like iodoacetic acid (IAA) and iodoform (CHI3). Studies on the formation of these byproducts during water disinfection have shown that CHI3 and TIAA can be produced in higher yields than IAA under certain pH conditions.

Comparisons of the toxicity of different haloacetic acids, including iodoacetic acid (IAA), a related but distinct compound from this compound, have consistently shown iodoacetic acid to be significantly more cytotoxic and genotoxic than its brominated and chlorinated analogs uni.lu. The toxicity of these monohalogenated acetic acids appears to correlate with the size of the halogen, with iodoacetic acid exhibiting the highest toxicity.

The comparative biological activities highlight that this compound, while sharing some similarities with thyroid hormones, also exhibits distinct effects and potencies depending on the specific biological endpoint and organism studied.

Comparative Biological Potency: TRIAC vs. T3 and T4 (Summary of Selected Findings)

| Effect | TRIAC vs. T3/T4 (Rats) | TRIAC vs. T3 (Rats) | TRIAC vs. T3 (Amphioxus) |

| Resting Metabolic Rate | Similar increase to T4 at certain doses; T3 more potent. wikidata.org | Not directly compared at equivalent metabolic rate doses. | Not applicable. |

| Inhibition of Serum TSH | Less active than T3 or T4 at equivalent doses. wikidata.org | Less active. wikidata.org | Not applicable. |

| Reduction of Goiter | Not specified. | More effective in short-term assay. | Not applicable. |

| Hepatic Enzyme Activity | Similar effects on hepatic malic enzyme mRNA levels compared to T3 and T4 with increasing doses. wikidata.org | Increased more than T3. | Not applicable. |

| Bone Resorption (beta-CTX) | Not specified. | Increased more than T3. | Not applicable. |

| Heart Weight Increase | Smaller effect compared to T3 and T4. wikidata.org | Smaller effect. wikidata.org | Not applicable. |

| Thyroid Hormone Receptor Stimulation | Not specified. | Not specified in rats, but potent stimulator in amphioxus while T3 was not. fishersci.ca | Potent stimulator. fishersci.ca |

Comparative Toxicity: Iodoacetic Acid vs. Other Haloacetic Acids (Selected Findings)

| Compound | Cytotoxicity (vs. Chloroacetic acid in CHO cells) | Genotoxicity (vs. Chloroacetic acid in CHO cells) | Mutagenicity (vs. Chloroacetic acid in S. typhimurium) |

| Iodoacetic acid | 287.5x higher | 47.2x higher | 523.3x higher |

| Bromoacetic acid | 3.2x higher | 2.0x higher | 2.6x higher |

| Chloroacetic acid | 1x | 1x | 1x |

Note: The toxicity data presented here is for Iodoacetic acid, a related compound, and not this compound.

Toxicological and Genotoxicological Research on Triiodoacetic Acid

Mechanisms of Cytotoxicity Induced by Triiodoacetic Acid in Mammalian Cells

Studies have investigated the mechanisms by which this compound exerts toxic effects on mammalian cells. While specific detailed mechanisms for TIAA are not as extensively documented as for some other haloacetic acids, the general understanding of haloacetic acid cytotoxicity involves various cellular processes. noaa.govnih.gov Cytotoxicity in cell culture is often evaluated by measuring cell viability or density after exposure to a substance. researchgate.netnih.gov

Cellular toxicity assays, such as those using Chinese hamster ovary (CHO) cells, have been employed to determine the dose-response relationships of various haloacetic acids, including iodinated ones. These assays measure the reduction in cell density as a function of the concentration of the test agent over a specific period. researchgate.netnoaa.gov The concentration at which a 50% reduction in cell density occurs (C½ value) is a common metric for comparing cytotoxicity. noaa.gov

While specific dose-response data for this compound in mammalian cell cytotoxicity assays were not prominently available in the search results, related iodinated acetic acids like iodoacetic acid have shown potent cytotoxicity in CHO cells. nih.gov The rank order of cytotoxicity for various iodinated compounds in one study indicated iodoacetic acid as the most potent, followed by diiodoacetic acid and bromoiodoacetic acid among the iodo-acids tested. nih.gov this compound was mentioned as becoming a predominant iodinated haloacetic acid under specific water treatment conditions, suggesting its relevance in toxicity studies of disinfection by-products. researchgate.netresearchgate.net

Genotoxicity and DNA Damage Induction by this compound

Genotoxicity refers to the ability of a chemical agent to damage genetic information within a cell, potentially leading to mutations. wikipedia.orgresearchgate.net this compound and other iodinated disinfection by-products have been identified as having genotoxic potential in mammalian cells. nih.govresearchgate.netnoaa.gov

Genotoxic substances can induce various types of DNA damage, including single- and double-strand breaks and chromosomal aberrations. wikipedia.orgresearchgate.netcellbiolabs.com While direct studies specifically detailing this compound's induction of DNA strand breaks and chromosomal damage were not extensively found, research on other haloacetic acids provides context. For instance, trichloroacetic acid has been shown to induce chromosomal anomalies and micronuclei formation in human lymphocytes in a dose-dependent manner. nih.gov Studies on dichloroacetic acid and trichloroacetic acid have also investigated their ability to induce DNA strand breaks in rodent liver, although the mechanisms may vary. nih.govnih.gov

Given that iodinated haloacetic acids are generally considered more genotoxic than their chlorinated and brominated analogues, it is plausible that this compound could also induce DNA damage, including strand breaks and chromosomal effects. nih.govresearchgate.net Iodoacetic acid, a related compound, has been found to cause genomic DNA damage in ovarian cells. nih.gov

Mutagenicity is a specific type of genotoxicity that results in permanent, heritable changes in the DNA sequence. wikipedia.org While some in silico predictions flagged related compounds as potentially mutagenic, bacterial reverse mutation assays (Ames test) did not always confirm these predictions. nih.gov

The mutagenic potential of haloacetic acids can be influenced by various factors, including metabolic activation pathways. For example, brominated trihalomethanes can be activated to mutagens by glutathione S-transferase theta 1 (GSTT1). researchgate.net Research suggests that the toxicity and mutagenicity of haloacetic acids can correlate with the number and type of halogen substituents. noaa.govnih.gov

Although direct studies on the specific molecular pathways of this compound-induced mutagenicity were not detailed in the search results, the genotoxicity observed with other iodinated acetic acids suggests that TIAA may also interact with cellular components involved in DNA integrity and repair. nih.govnih.gov Genotoxic substances can interfere with DNA regulation by disrupting enzymes like topoisomerases and spindle fibers, leading to mutations and genetic alterations. researchgate.net

Induction of DNA Strand Breaks and Chromosomal Damage

Cellular Stress Responses to this compound Exposure

Exposure to toxic compounds like this compound can trigger various cellular stress responses aimed at mitigating damage and maintaining homeostasis. mdpi.comfrontiersin.org

Oxidative stress is a common cellular stress response characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. wikipedia.orgnih.govmdpi.com ROS can damage cellular components, including DNA, proteins, and lipids. wikipedia.orgmdpi.com

While the direct link between this compound exposure and the induction of oxidative stress pathways was not explicitly detailed for TIAA in the search results, oxidative stress is a known mechanism of toxicity for various compounds, including some disinfection by-products and other acetic acid derivatives. nih.govmdpi.comnih.gov For instance, iodoacetic acid's cytotoxicity and genotoxicity can be modulated by suppressors of oxidative stress, suggesting a role for oxidative pathways in its effects. noaa.gov

Cells possess antioxidant defense mechanisms, including enzymatic and non-enzymatic systems, to counteract oxidative stress. wikipedia.orgmdpi.com These mechanisms involve enzymes like superoxide dismutase, catalase, and glutathione peroxidase, as well as molecules like glutathione and thioredoxin. wikipedia.orgmdpi.commdpi.com The balance between ROS production and antioxidant defense is crucial for preventing oxidative damage. wikipedia.orgmdpi.com Further research is needed to specifically elucidate the role of oxidative stress and the activation of antioxidant defense mechanisms in the cellular response to this compound exposure.

Apoptotic and Necrotic Pathways in Response to this compound

Research into the specific apoptotic and necrotic pathways triggered by this compound is less extensively documented compared to other HAAs. However, studies on related compounds and general mechanisms of cell death induced by toxins provide insights. Apoptosis, or programmed cell death, is a highly regulated process involving intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways sloankettering.edumdpi.com. Necrosis is typically considered a less controlled form of cell death often associated with significant cellular damage and membrane disruption.

While direct research on TIAA's specific effects on these pathways is limited in the search results, studies on other iodinated compounds and HAAs suggest potential mechanisms. For instance, iodoacetic acid (IAA), a related compound, has been shown to induce sperm DNA damage and trigger redox imbalance in human semen samples, indicating a genotoxic response that could potentially lead to cell death pathways nih.gov. Thyroid hormone analogs, including this compound (TRIAC), have been studied for their effects on pathways related to thyroid hormone action, which can influence cellular processes, including apoptosis oncohemakey.comfrontiersin.orgresearchgate.netscispace.com. One study mentions this compound potentially mediating necrotic, nephrotoxic, and myotoxic effects researchgate.net.

Further research is needed to specifically elucidate how this compound interacts with the complex signaling cascades of apoptosis and necrosis.

Comparative Toxicological Profiles of this compound with Other Haloacetic Acids

Comparative studies consistently indicate that iodinated haloacetic acids, including this compound, tend to be more cytotoxic and genotoxic than their chlorinated and brominated counterparts nih.govresearchgate.net. Haloacetic acids are a significant class of disinfection byproducts in drinking water, and their toxicities vary depending on the number and type of halogen atoms researchgate.netnih.govnh.gov.

Studies comparing the toxicity of various HAAs in mammalian cells have shown a descending order of toxicity, with iodinated and brominated HAAs generally being more potent than chlorinated ones researchgate.netnih.gov. For example, iodoacetic acid (IAA) has been found to be significantly more cytotoxic and genotoxic than chloroacetic acid (CA) and bromoacetic acid (BA) in mammalian cell assays nih.gov. While specific comparative data for this compound across a wide range of HAAs in the provided search results is limited, the trend observed for other iodinated HAAs suggests a potentially higher toxic potency for TIAA as well nih.govresearchgate.net.

The differences in toxicity among HAAs are attributed to variations in their chemical properties, such as electrophilicity, and how they interact with biological molecules nih.gov. The substitution of bromine or iodine for chlorine generally increases electrophilicity, which can enhance reactivity with cellular components like DNA and proteins nih.gov.

Here is a table summarizing comparative toxicity data for some haloacetic acids from the search results:

| Compound | Organism/Cell Type | Endpoint | Relative Toxicity Ranking (Descending) | Source |

| Iodoacetic acid (IA) | CHO-K1 cells | Cytotoxicity | IA > BA > DBA > CA > DCA > TCA | researchgate.net |

| Iodoacetic acid (IA) | CHO-K1 cells | Genotoxicity | IA > DBA > BA > CA > DCA > TCA | researchgate.net |

| Iodinated DBPs | Mammalian cells | Cytotoxicity | Generally higher than chlorinated/brominated analogs | researchgate.net |

| Iodinated DBPs | Mammalian cells | Genotoxicity | Generally higher than chlorinated/brominated analogs | researchgate.net |

| MBA, MCA, TCA | Daphnia magna | Acute Toxicity | MBA > MCA > TCA | researchgate.net |

Advanced Toxicological Assessment Methodologies and Models

Advanced methodologies and models are increasingly being employed to assess the toxicity of chemical compounds like this compound and other HAAs. These approaches aim to provide more efficient, cost-effective, and mechanistically insightful evaluations compared to traditional methods sci-hub.stresearchgate.net.

In Vitro Models: Various in vitro models, including cell cultures (e.g., Chinese hamster ovary (CHO) cells, HepG2 cells), organotypic cultures, and 3D tissue models, are used to study the cytotoxic and genotoxic effects of HAAs researchgate.netsci-hub.stfrontiersin.org. These models allow for controlled exposure conditions and the investigation of cellular and molecular responses sci-hub.st. For instance, CHO cells have been widely used to assess the cytotoxicity and genotoxicity of HAAs, including measuring endpoints like gene mutations and DNA damage researchgate.net. Human liver cancer cell lines like HepG2 are considered suitable in vitro models for liver toxicity assessment sci-hub.st.

In Silico Models: Computational methods, or in silico toxicology, utilize mathematical models and quantitative structure-activity relationships (QSARs) to predict the toxicity of chemicals based on their chemical structure and properties researchgate.netmdpi.comresearchgate.net. These models can help prioritize chemicals for testing, predict potential toxic mechanisms, and reduce the need for extensive animal testing researchgate.netresearchgate.net. In silico models can assess toxicokinetics, including absorption, distribution, metabolism, and excretion (ADME), and predict potential interactions with biological targets mdpi.commdpi.com. Machine learning algorithms are also being explored for predicting HAA occurrence and toxicity based on water quality parameters bohrium.com.

Read-Across Approaches: Given the large number of HAAs and the limited toxicity data for some, read-across approaches are used to estimate the toxicity of untested HAAs based on data from structurally similar compounds with known toxicity profiles nih.govnih.gov. This involves grouping chemicals into categories based on similar physicochemical, metabolic, and toxicological properties nih.gov.

Adverse Outcome Pathways (AOPs): AOPs are conceptual frameworks that link a molecular initiating event to an adverse outcome through a series of biologically plausible key events mdpi.com. While not a model itself, the AOP framework can integrate data from various sources, including in vitro and in silico methods, to provide a more comprehensive understanding of the toxicity pathways activated by chemicals like TIAA mdpi.com.

These advanced methodologies and models contribute to a more comprehensive and predictive toxicological assessment of this compound and other disinfection byproducts.

Advanced Theoretical and Computational Studies of Triiodoacetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules like triiodoacetic acid. These calculations can provide detailed information about molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and spectroscopic parameters. nih.govmdpi.comnih.govrsc.org Such analyses are crucial for understanding the intrinsic reactivity and behavior of the molecule.

Studies employing methods such as Density Functional Theory (DFT) are commonly used to optimize molecular geometries and analyze electronic properties. nih.govmdpi.comusd.edu For instance, DFT calculations can reveal the distribution of electron density within the this compound molecule, highlighting areas of high or low electron density that may be involved in chemical reactions or interactions. The energy levels and spatial distribution of the HOMO and LUMO are particularly informative, as they dictate a molecule's propensity to donate or accept electrons, influencing its reactivity. nih.gov

While specific detailed quantum chemical studies solely focused on this compound's electronic structure were not extensively found in the search results, the principles and methods applied to similar halogenated organic acids and other molecules are directly applicable. For example, quantum chemical calculations have been used to study the electronic structure of other acetic acid derivatives and related compounds to understand their properties and interactions. nih.govnih.govmdpi.com These calculations can also be used to predict spectroscopic parameters, aiding in the identification and characterization of the molecule. mdpi.com

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions of a molecule, such as this compound, with biological targets (like proteins or enzymes) or other molecules. wikipedia.orgmdpi.commdpi.comjmbfs.org

Molecular docking predicts the preferred binding orientation and affinity of a ligand (this compound) to a receptor (e.g., a protein active site) by evaluating various possible binding poses and scoring them based on interaction energies. mdpi.commdpi.comjmbfs.org This can provide insights into how this compound might interact with biological macromolecules, which is relevant for understanding potential biological effects. While direct studies on this compound docking were not prominently featured in the search results, molecular docking has been widely applied to study the interactions of various organic acids and disinfection byproducts with enzymes and other biological targets. mdpi.commdpi.comjmbfs.orgscienceopen.com

Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the molecular system. wikipedia.orgscientificarchives.comrsc.orgmdpi.com This allows researchers to observe the dynamic interactions, conformational changes, and stability of the this compound-target complex over time, providing a more realistic picture of their interaction compared to static docking poses. wikipedia.orgscientificarchives.com MD simulations can reveal the strength and nature of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the binding. rsc.orgmdpi.com Although specific MD simulations for this compound were not found, these methods are routinely applied to study the dynamics of small molecules interacting with proteins and in various environmental contexts. scientificarchives.comrsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects and Toxicity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity or toxicity. semanticscholar.orgmdpi.comresearchgate.netnih.govmst.dkmdpi.com QSAR models can be used to predict the activity or toxicity of new or untested compounds based on their molecular structure. semanticscholar.orgmdpi.commdpi.com

For this compound, QSAR modeling can be employed to predict its potential biological effects and toxicity based on its molecular descriptors. These descriptors can represent various aspects of the molecule, including its electronic, steric, and physicochemical properties. researchgate.netnih.gov By building QSAR models using a dataset of related halogenated acetic acids with known biological activities or toxicity data, the model can then be used to estimate the corresponding properties for this compound. semanticscholar.orgmdpi.commst.dk

Research indicates that QSAR models have been developed and applied to predict the toxicity of disinfection byproducts, including halogenated acetic acids. semanticscholar.orgmdpi.com These models aim to address the data gaps in toxicological information for a large number of DBPs. semanticscholar.org The success of QSAR models depends on the quality of the input data, the selection of appropriate molecular descriptors, and the validation of the model. researchgate.net Various statistical methods are used in QSAR modeling, such as multiple linear regression and partial least squares regression. semanticscholar.orgnih.gov

Data from QSAR studies on disinfection byproducts can provide estimated toxicity values or classifications for this compound, contributing to risk assessment efforts. semanticscholar.orgmdpi.com

Computational Prediction of Environmental Transformation and Fate

Computational methods are increasingly used to predict the environmental transformation and fate of chemicals, including disinfection byproducts like this compound. nih.govnih.govmdpi.comresearchgate.netmdpi.com These models aim to simulate how chemicals are transported, transformed, and partitioned among different environmental compartments such as water, soil, and air. researchgate.netmdpi.com

Predicting the environmental fate of this compound involves considering processes such as hydrolysis, photolysis, biodegradation, and adsorption. nih.govresearchgate.net Computational tools and models can estimate the rates of these processes based on the chemical structure of this compound and environmental conditions. nih.govnih.gov

For instance, cheminformatics-based software tools can predict potential transformation products based on known reaction schemes for various functional groups under environmental conditions. nih.govnih.gov While specific predictions for this compound were not detailed in the search results, studies on the environmental transformation of other halogenated organic compounds, such as trifluoroacetic acid, highlight the use of modeling to understand persistence and distribution. honeywell.comresearchgate.netmdpi.com Trifluoroacetic acid, for example, is known to be highly persistent in the environment and resistant to degradation. researchgate.netmdpi.com Understanding the persistence and transformation pathways of this compound is crucial for assessing its potential accumulation and long-term impact in the environment. Environmental fate models can integrate these processes to predict the concentration of this compound in different environmental media over time. researchgate.netmdpi.com

Future Research Directions and Emerging Avenues for Triiodoacetic Acid Studies

Identification of Undiscovered Biological Receptors and Signaling Cascades

Research into the biological activity of triiodoacetic acid suggests potential interactions with biological systems, partly due to its structural similarity to thyroid hormones and their active metabolite, triiodothyroacetic acid (TRIAC). researchgate.netnih.govdntb.gov.ua TRIAC is known to interact with thyroid hormone receptors (TRs), particularly TRα and TRβ, which are involved in regulating various physiological processes, including skeletal development. researchgate.netscispace.com While TRIAC's entry into cells can be independent of certain transporters like MCT8, the specific mechanisms of cellular uptake and interaction with intracellular targets for this compound itself remain less characterized. researchgate.netresearchgate.net Future studies are needed to identify specific biological receptors that this compound may bind to, distinct from or in addition to known thyroid hormone receptors. Furthermore, a detailed understanding of the downstream signaling cascades activated or modulated by this compound binding is crucial to elucidate its potential biological effects. This could involve investigating its influence on various pathways, including those related to metabolism, development, or cellular stress responses.

Comprehensive Assessment of Long-Term Environmental Impact and Risk

This compound has been detected in disinfected water, highlighting its presence in the environment. researchgate.netresearchgate.net While studies have examined the environmental fate of other haloacetic acids, a comprehensive assessment of the long-term environmental impact and associated risks of this compound is still needed. This includes understanding its persistence, potential for bioaccumulation in various organisms, and transformation pathways in different environmental compartments such as soil, water, and air. Research on related persistent pollutants like trifluoroacetic acid (TFA) has shown their widespread presence and accumulation, underscoring the importance of evaluating similar risks for this compound. nih.govcapes.gov.brresearchgate.netmdpi.comunep.org Future research should employ robust environmental monitoring programs and ecotoxicological studies to assess the potential long-term effects on aquatic and terrestrial ecosystems, including chronic toxicity to various species and potential disruption of ecological processes.

Development of Targeted Chemical Probes and Analogs for Biological Research

The development of targeted chemical probes and analogs of this compound would significantly advance the understanding of its biological interactions. Chemical probes are valuable tools for selectively modulating protein function and identifying molecular targets within complex biological systems. rjeid.comnih.govfrontiersin.orgresearchgate.net By designing probes based on the structure of this compound, researchers could specifically label or inhibit proteins that interact with this compound. This would facilitate the identification of previously unknown binding partners and provide insights into the mechanisms underlying its biological effects. nih.gov Analogs with modifications to the this compound structure could also be synthesized and tested to explore structure-activity relationships, helping to determine which parts of the molecule are essential for its biological activity and interaction with specific targets.

Integration of Omics Technologies for Systems-Level Understanding

Bioremediation and Advanced Treatment Strategies for this compound Contamination

Given the presence of this compound as a disinfection byproduct, research into effective bioremediation and advanced treatment strategies for its removal from contaminated water sources is crucial. researchgate.netresearchgate.net Bioremediation approaches utilize microorganisms or their enzymes to degrade or detoxify pollutants. eeer.orgmdpi.comresearchgate.netnih.gov Investigating microbial communities capable of breaking down this compound and identifying the specific enzymes involved could lead to the development of biological treatment methods. eeer.orgmdpi.com Advanced oxidation processes (AOPs) and other physical or chemical treatment methods could also be explored and optimized for this compound removal. acs.org Research is needed to assess the efficiency of these strategies, understand the degradation pathways, and identify potential byproducts to ensure that the treatment processes effectively mitigate the contamination risk.

Q & A

Q. How can triiodoacetic acid (TIAA) be synthesized with optimal yield, and what factors influence product purity?

Methodological Answer: TIAA synthesis involves reacting malonic acid with iodic acid (HIO₃) under controlled conditions. Key parameters include:

- Reactant ratio : A weight ratio of 1.5 (HIO₃:malonic acid) maximizes TIAA yield (50–60%) while minimizing iodine precipitation .

- Temperature control : Rapid cooling (e.g., ice baths) during the exothermic reaction prevents decomposition .

- Purification : Filtering golden-yellow crystals immediately after precipitation avoids contamination by diiodoacetic acid (DIAA) or free iodine . Contaminants like DIAA dominate at lower HIO₃ ratios (<1.2), while excess HIO₃ (>1.5) triggers iodine formation .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer: TIAA stability depends on solvent and environmental conditions:

- Aqueous suspensions : Stable at room temperature but decompose rapidly in polar organic solvents (e.g., dimethylformamide) .

- Temperature sensitivity : Decomposes above 150°C; store below 25°C in airtight, opaque containers to limit photodegradation .

- Alkaline conditions : Avoid prolonged exposure to dilute NaOH (≤4%), which accelerates decomposition. Use concentrated NaOH (10–40%) for short-term stability .

Advanced Research Questions

Q. What mechanisms explain the decomposition of this compound under varying chemical environments?

Methodological Answer: Decomposition pathways include:

- Thermal degradation : At elevated temperatures (>150°C), TIAA releases iodine gas, forming diiodoacetic acid as an intermediate .

- Acid-catalyzed breakdown : In concentrated HIO₃ solutions, TIAA undergoes retro-iodination, yielding free iodine and acetic acid derivatives .

- Solvent interactions : Polar solvents (e.g., formic acid) destabilize TIAA, requiring rapid processing post-dissolution .

Q. How does this compound form in sulfate radical-based water disinfection processes, and how does its generation differ from traditional halogenation?

Methodological Answer: In sulfate radical (SO₄•⁻) systems:

- Oxidation of iodide : SO₄•⁻ oxidizes I⁻ to reactive iodine species (RIS), which react with natural organic matter (NOM) to form TIAA and DIAA .

- Unique pathway : Unlike chlorination, DIAA forms concurrently with iodophenols in SO₄•⁻ systems, suggesting non-traditional iodination mechanisms (e.g., direct electrophilic substitution) .

- Secondary reactions : Excess SO₄•⁻ converts TIAA to iodate (IO₃⁻), reducing iodinated DBP concentrations over time .

Q. How can researchers resolve conflicting data on the melting point of this compound (e.g., 135–140°C vs. 150–154°C)?

Methodological Answer: Discrepancies arise from:

- Purity : Impurities like DIAA or iodine lower observed melting points. Recrystallize TIAA from chloroform to achieve >98% purity .

- Decomposition during measurement : Use sealed capillaries and rapid heating (≥5°C/min) to minimize thermal degradation .

- Moisture content : Pre-dry samples at 25°C under vacuum to eliminate water-induced melting point depression .

Q. Why does excess iodic acid in TIAA synthesis lead to iodine precipitation instead of increased yield?

Methodological Answer: At HIO₃:malonic acid ratios >1.5:

- Over-oxidation : Excess HIO₃ oxidizes intermediate iodomalonic acids to iodine (I₂) rather than facilitating TIAA formation .

- pH effects : High HIO₃ concentrations lower reaction pH, destabilizing TIAA and promoting I₂ generation . Mitigate by maintaining a 1.5 ratio and adding iodine scavengers (e.g., NaHCO₃) during purification .

Q. What analytical techniques are suitable for quantifying this compound in mixtures with decomposition by-products?

Methodological Answer: Use a combination of:

- Titrimetry : Rapid neutralization with NaHCO₃ followed by iodometric titration to quantify TIAA before decomposition .

- Spectrophotometry : Measure absorbance at 290 nm (TIAA-specific peak) in aqueous solutions, accounting for interference from I₂ using UV-Vis subtraction methods .

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (pH 2.5) to separate TIAA from DIAA and iodine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.